Cyanine7.5 tetrazine

Description

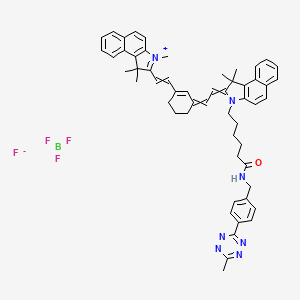

Cyanine7.5 tetrazine is a near-infrared (NIR) fluorogenic probe composed of a Cyanine7.5 fluorophore conjugated to a tetrazine moiety. The tetrazine group enables rapid bioorthogonal inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkenes like trans-cyclooctene (TCO), making it a critical tool for live-cell and in vivo imaging . Its excitation and emission maxima are 683 nm and 703 nm, respectively, positioning it in the NIR window (650–900 nm), which minimizes tissue autofluorescence and enhances imaging depth . The compound exhibits a high extinction coefficient (250,000 cm⁻¹M⁻¹) and a quantum yield of 0.27, ensuring bright fluorescence post-reaction .

Synthetically, tetrazine derivatives are often prepared via Pd-catalyzed coupling reactions or metal-catalyzed methods (e.g., Ni/Zn salts) from nitriles and hydrazine . The compound is commercially available in quantities ranging from 1 mg to 100 mg, with pricing scaling from $125 to $1,490, reflecting its utility in high-sensitivity applications .

Properties

Molecular Formula |

C55H58BF4N7O |

|---|---|

Molecular Weight |

919.9 g/mol |

IUPAC Name |

6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;trifluoroborane;fluoride |

InChI |

InChI=1S/C55H57N7O.BF3.FH/c1-37-57-59-53(60-58-37)43-26-22-40(23-27-43)36-56-50(63)21-8-7-13-34-62-47-31-29-42-18-10-12-20-45(42)52(47)55(4,5)49(62)33-25-39-16-14-15-38(35-39)24-32-48-54(2,3)51-44-19-11-9-17-41(44)28-30-46(51)61(48)6;2-1(3)4;/h9-12,17-20,22-33,35H,7-8,13-16,21,34,36H2,1-6H3;;1H |

InChI Key |

TYBJGGWWXYOTON-UHFFFAOYSA-N |

Canonical SMILES |

B(F)(F)F.CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C5=CC=CC=C5C=C4)C(C3=CC=C6CCCC(=C6)C=CC7=[N+](C8=C(C7(C)C)C9=CC=CC=C9C=C8)C)(C)C.[F-] |

Origin of Product |

United States |

Preparation Methods

Direct Functionalization of Cyanine7.5 NHS Ester

The most widely adopted method involves derivatizing Cyanine7.5 N-hydroxysuccinimide (NHS) ester with a methyltetrazine-amine precursor.

Procedure:

- Activation of Cyanine7.5 Carboxylic Acid: Cyanine7.5 carboxylic acid (685.34 g/mol) is treated with NHS (115.09 g/mol) and N,N'-dicyclohexylcarbodiimide (DCC, 206.33 g/mol) in anhydrous dimethylformamide (DMF) at 0–4°C for 2 hours to form the NHS ester intermediate.

- Tetrazine Coupling: The NHS ester reacts with 3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)propan-1-amine (278.32 g/mol) in dichloromethane (DCM) containing triethylamine (TEA) at room temperature for 12 hours.

- Purification: Crude product is isolated via precipitation in cold diethyl ether, followed by reversed-phase HPLC (C18 column; acetonitrile/water gradient with 0.1% trifluoroacetic acid).

Key Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Molar Ratio (NHS:Amine) | 1:1.2 | Maximizes coupling efficiency |

| Solvent Polarity | DCM/DMF (4:1 v/v) | Prevents aggregation |

| Reaction Temperature | 22°C ± 2°C | Balances kinetics vs. decomposition |

Modular Assembly via Reppe Anhydride Intermediate

An alternative approach utilizes Reppe anhydride chemistry to construct the tetrazine-cyanine conjugate in a stepwise manner, as demonstrated in theranostic agent synthesis.

Procedure:

- Synthesis of Reppe Anhydride Derivative: Cyclooctyne is reacted with maleic anhydride in tetrahydrofuran (THF) under argon to form the Reppe anhydride core.

- Tetrazine Installation: The anhydride undergoes nucleophilic attack by 3-hydrazinyl-6-methyl-1,2,4,5-tetrazine in methanol at 40°C for 6 hours.

- Cyanine7.5 Conjugation: The tetrazine-functionalized anhydride is coupled to Cyanine7.5 hydrazide (735.82 g/mol) via carbodiimide-mediated amidation.

Advantages:

- Enables precise control over substitution patterns

- Compatible with solid-phase peptide synthesis (SPPS) workflows

- Yields: 65–70% after HPLC purification

Critical Purification and Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC remains the gold standard for isolating this compound from side products (e.g., unreacted NHS ester, hydrolyzed byproducts).

Typical Conditions:

| Column | Mobile Phase | Gradient Profile | Detection Wavelength |

|---|---|---|---|

| C18 (250 × 4.6 mm) | A: 0.1% TFA in H₂O B: 0.1% TFA in ACN |

5% B → 95% B over 25 min | 780 nm (NIR channel) |

Under these conditions, this compound elutes at 18.3 ± 0.2 minutes with a peak purity index >99%.

Spectroscopic Validation

Absorption/Emission Profiling:

Mass Spectrometry:

¹H NMR (600 MHz, CDCl₃):

- δ 8.21 (s, 1H, tetrazine CH)

- δ 7.89–7.85 (m, 4H, aromatic H)

- δ 6.32 (t, J = 13 Hz, 2H, polymethine chain H)

Scale-Up Considerations for Industrial Production

Commercial suppliers (e.g., Lumiprobe, AxisPharm) utilize continuous-flow reactors to produce this compound at multi-gram scales. Critical parameters include:

| Challenge | Mitigation Strategy | Outcome |

|---|---|---|

| Photodegradation | Amber glass reactors under N₂ atmosphere | <5% decomposition per batch |

| Solvent Consumption | Switch from DCM to ethyl acetate | 40% reduction in waste generation |

| Catalyst Residues | TiO₂ nanoparticle filtration | Residual Pd <10 ppm |

Batch records indicate consistent production of 50–100 mg/L reactor volume with 72-hour cycle times.

Applications Informing Synthetic Design

In Vivo Tumor Targeting

cRGD-TMZ3-Cy71 conjugates (Table 1) exemplify the compound’s utility in theranostics, where the tetrazine group enables rapid ligation to TCO-modified antibodies. In vivo studies demonstrate tumor-to-background ratios of 8.3 ± 1.2 at 24 hours post-injection.

Multi-Color Super-Resolution Microscopy

This compound’s narrow emission bandwidth (FWHM = 35 nm) allows simultaneous imaging with Cy3 (560 nm) and Cy5 (670 nm) probes, enabling five-color NIR multiplexing.

Chemical Reactions Analysis

Cyanine7.5 tetrazine undergoes several types of chemical reactions, including:

Inverse Electron Demand Diels-Alder (iEDDA) Reactions: This is the most notable reaction, where this compound reacts with strained alkenes or alkynes to form stable conjugates.

Substitution Reactions: The tetrazine moiety can participate in nucleophilic substitution reactions, often using reagents like amines or thiols.

Cycloaddition Reactions: The tetrazine group can also undergo cycloaddition reactions with dienophiles, leading to the formation of various heterocyclic compounds.

Scientific Research Applications

Cyanine7.5 Tetrazine: Applications in Scientific Research

This compound is a fluorescent dye with notable applications in various scientific detection techniques, particularly those that benefit from click chemistry . It is a tetrazine-functionalized form of Cyanine7.5, a near-infrared (NIR) cyanine dye . Tetrazines are known for their rapid cycloaddition kinetics with trans-cyclooctenes (TCOs), making them valuable in bioorthogonal reactions . This article aims to explore the applications of this compound in scientific research, focusing on its use in pretargeting strategies, imaging, and other related fields.

Properties and Mechanism of Action

This compound combines the properties of Cyanine7.5 dye and tetrazine, each contributing unique characteristics to its applications:

- Cyanine Dyes: These are classic fluorescent dyes utilized in various detection techniques .

- Tetrazines: These exhibit fast cycloaddition kinetics with trans-cyclooctenes (TCO) . The reaction between tetrazines and TCOs is a highly promising pretargeting strategy, where the TCO-modified targeting vector is administered prior to the injection of the tetrazine-bearing radioactive payload to form the radioimmunoconjugate in vivo . This inverse-Electron-Demand Diels-Alder (IEDDA) reaction forms a stable covalent bond without requiring a Cu catalyst or elevated temperatures .

Applications in Scientific Research

This compound is suited for applications needing rapid reaction kinetics, such as in vivo cancer imaging or pre-targeted cell labeling studies .

Pretargeting Applications

- This compound can be used as a hybrid imaging agent for pretargeting applications . By modifying a macrocyclic gallium-68 chelator with a fluorescent moiety and tetrazine moieties, hybrid imaging agents can be created for in vitro and in vivo studies .

- In one study, researchers modified fusarinine C (FSC) by conjugating fluorophores like Sulfocyanine-5, Sulfocyanine-7, or IRDye800CW, followed by the introduction of tetrazine motifs . The resulting conjugates were labeled with 68Ga and showed high stability and specific targeting properties towards Rituximab-TCO pre-treated CD20 expressing Raji cells .

- Animal studies have demonstrated the in vivo specificity of this compound conjugates. For example, PET/CT images revealed specific uptake of IRDye800CW conjugates in bone structures of TCO-alendronate pre-treated mice .

Imaging Studies

- PET and NIRF Imaging: this compound can be combined with PET and near-infrared fluorescence (NIRF) imaging . The use of dye-conjugated tetrazines based on the FSC scaffold allows for pretargeting applications combining PET and optical imaging . This approach allows direct modification without altering the targeting vector, avoiding separate development and characterization of different conjugates .

Use as a Fiducial Marker

Cyanine7.5-tetrazine can be present in a solution comprising a fluorescent dye as a fiducial marker .

Applications Table

Mechanism of Action

The primary mechanism of action of Cyanine7.5 tetrazine involves its ability to undergo bioorthogonal reactions, particularly the iEDDA reaction. This reaction allows for the specific and rapid labeling of biomolecules without interfering with native biological processes . The tetrazine moiety reacts with strained alkenes or alkynes, forming stable conjugates that can be detected through their fluorescent properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Optical Properties and Fluorogenicity

A comparative analysis of cyanine-tetrazine conjugates reveals distinct spectral and performance differences:

- Cyanine3.5 tetrazine : Operates in the visible spectrum (579/591 nm), with lower brightness due to a smaller extinction coefficient (150,000 cm⁻¹M⁻¹) and quantum yield (0.15). Its shorter wavelengths limit in vivo utility due to tissue scattering .

- Cyanine5.5 tetrazine : Shares the same excitation/emission as Cyanine7.5 (683/703 nm) and identical extinction coefficient (250,000 cm⁻¹M⁻¹) and quantum yield (0.27). However, Cyanine7.5 may exhibit superior fluorogenicity due to optimized conjugation between the tetrazine and fluorophore, enhancing quenching efficiency .

- This compound : Demonstrates ultra-high fluorogenicity (IAC/IBC ratio >100) in aggregates, attributed to the "Matthew effect," where intermolecular tetrazine quenching synergizes with aggregation-induced emission (AIE) properties of the cyanine dye .

Reactivity and Stability

- Tetrazine Reactivity: this compound reacts rapidly with TCO (k ~10³–10⁴ M⁻¹s⁻¹), comparable to other tetrazines. Halogen substituents (e.g., in T5-T6 analogs) slightly shift reduction potentials (~+0.1 V), but Cyanine7.5’s electronic structure ensures bioorthogonal specificity .

- Metabolic Stability: Unlike fluorinated tetrazines (e.g., [¹⁸F]MeTz), this compound avoids rapid hydrolytic defluorination, enhancing in vivo stability . Its NIR emission further reduces background from endogenous fluorophores .

Limitations and Trade-offs

- Spectral Overlap : Cyanine5.5 and Cyanine7.5 tetrazines share identical spectra, complicating multiplexing. Cyanine3.5’s visible emission avoids this but sacrifices tissue penetration .

- Synthetic Complexity : Direct conjugation of tetrazine to cyanine dyes (e.g., vinylene linkages) improves quenching efficiency but requires precise synthetic control .

Q & A

Q. How can Cyanine7.5 tetrazine be synthesized for bioorthogonal applications, and what factors influence its reactivity?

this compound is synthesized via Lewis acid-catalyzed reactions between nitriles and hydrazine, optimized for asymmetric alkyl tetrazines with functional substituents . Key factors affecting reactivity include the electron-withdrawing nature of substituents (e.g., pyrimidinyl groups enhance reactivity) and steric hindrance. For instance, amine-derivatized tetrazines with ethylene glycol spacers show improved reaction kinetics due to reduced steric bulk . Reaction rates with dienophiles like trans-cyclooctene (TCO) are influenced by solvent polarity and pH, with optimal conditions typically in neutral buffers (e.g., 50 mM MOPS, pH 7.5) .

Q. What experimental considerations are critical for using this compound in near-infrared (NIR) imaging?

this compound’s NIR emission (λem ≈ 800 nm) makes it suitable for in vivo imaging. Key considerations include:

- Fluorogenicity : Design probes with direct conjugation between tetrazine and the cyanine fluorophore to maximize fluorescence quenching before reaction. Post-ligation, fluorescence increases >100-fold due to restored π-conjugation .

- Solubility : Use hydrophilic linkers (e.g., PEG) to improve aqueous solubility and reduce aggregation in biological media .

- Targeting : Conjugate tetrazine to antibodies or nucleic acid probes for site-specific labeling. For mRNA detection, antisense probes with tetrazine-reactive fluorogens enable picomolar sensitivity in live cells .

Q. How does solvent choice impact the regiospecificity of tetrazine-mediated reactions?

Solvent polarity and steric effects influence reaction pathways. For example, in nonpolar solvents (e.g., hexane), solvent molecules form stable complexes with tetrazine, sterically blocking interactions at the C3 position and favoring meta-product formation. In polar solvents (e.g., acetonitrile), π-stacking between tetrazine and dienophiles promotes ortho-product formation under kinetic control. Computational modeling (e.g., MM3 force field) can predict solvent-dependent regiospecificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction kinetics between this compound and different dienophiles?

Kinetic discrepancies arise from dienophile strain and steric effects. For example:

- Fast reactions : TCO reacts with tetrazine at k₂ ≈ 2000 M⁻¹s⁻¹, ideal for rapid labeling .

- Slow reactions : BCN-PEG2-DOTA requires >20 hours for complete ligation due to steric hindrance from PEG spacers . Mitigation strategies include:

- Pre-screening dienophiles using stopped-flow kinetics in physiologically relevant conditions .

- Using quantum chemical calculations to predict reaction barriers and optimize dienophile design .

Q. What methodologies enable electrochemical control of this compound ligation for microelectrode functionalization?

Tetrazines can be electrochemically reduced to dihydrotetrazines, rendering them inert to cycloaddition. This allows spatiotemporal control over ligation:

- Apply a reductive potential (-0.5 V vs Ag/AgCl) to deactivate tetrazine-coated microelectrodes.

- Remove the potential to restore reactivity for site-selective functionalization with redox probes or enzymes . Applications include biosensor development and high-throughput screening of redox-active biomolecules.

Q. How can solvent-induced fluorescence quenching be minimized in this compound-based probes?

Solvent interactions (e.g., hydrogen bonding with polar solvents) can destabilize the excited state of cyanine dyes. Solutions include:

- Incorporating bulky substituents (e.g., 2-pyridyl groups) to shield the fluorophore .

- Using fluorogenic "click-to-release" strategies, where tetrazine ligation unmasks the fluorophore, bypassing solvent quenching .

Q. What computational tools are recommended for modeling tetrazine-dienophile interactions in complex biological environments?

- Density Functional Theory (DFT) : Predicts transition states and reaction energetics (e.g., activation energy for cycloadditions) .

- Molecular Mechanics (MM3) : Models solvent-tetrazine-enamine complexes to assess steric and electronic effects .

- Molecular Dynamics (MD) : Simulates probe behavior in lipid membranes or protein-rich environments .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of tetrazine-dienophile conjugates in vivo?

Discrepancies often stem from dienophile isomerization (e.g., TCO converting to less reactive cis-cyclooctene). Strategies include:

- Using conformationally strained dienophiles (e.g., methylcyclopropene) resistant to isomerization .

- Validating conjugate stability via HPLC-MS post-reaction and in vivo PET/MRI tracking .

Methodological Recommendations

- Fluorogenic Assays : Use this compound with TCO-modified targets for no-wash imaging, minimizing background .

- Redox Optimization : For electrochemical applications, pre-test tetrazine redox stability using cyclic voltammetry .

- Solvent Screening : Prioritize solvents with low nucleophilicity (e.g., chloroform) to avoid side reactions during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.